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Compound of Interest

Compound Name: 1-Methoxy-1-propene

Cat. No.: B1630363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methoxy-1-
propene, a molecule of interest in various chemical research and development sectors. This
document compiles available spectral information, outlines detailed experimental protocols for
data acquisition, and presents a logical workflow for spectroscopic analysis. Due to the limited
availability of publicly accessible, detailed experimental spectra for 1-Methoxy-1-propene, this
guide combines reported data with general principles of spectroscopy for analogous structures.

Data Presentation

The following tables summarize the available quantitative spectral data for 1-Methoxy-1-
propene. It is important to note that a complete experimental dataset is not readily available in
public databases. The information presented here is a consolidation of data from various
sources and may include predicted values or data from isomers, which are clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methoxy-1-propene
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Chemical Coupling
Spectrum Isomer Atom Shift (d) Multiplicity  Constant Source
ppm (J) Hz
Data not
1H NMR (E) =CH-OCHs ) - - -
available
Data not
-CH= ) - - -
available
Data not
-CHs ] - - -
available
Data not
-OCHs _ - - -
available
Data not
1H NMR 2 =CH-OCHs ) - - -
available
Data not
-CH= ] - - -
available
Data not
-CHs _ - - -
available
Data not
-OCHs ) - - -
available
Data
available
13C NMR (E) =CH-OCHs  through - - [1]
SpectraBa
se
Data
available
-CH= through - - [1]
SpectraBa
se
-CHs Data - - [1]
available
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SpectraBa
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Data
available
-CH= through - - [2]
SpectraBa
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Data
available
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SpectraBa
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Data
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Note: Specific chemical shifts and coupling constants for *H and 3C NMR are not readily
available in the searched public domains. The data is referenced to be available in the
SpectraBase database.

Table 2: Infrared (IR) Spectroscopy Data for 1-Methoxy-1-propene
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o Predicted Absorption ]
Isomer Vibrational Mode Intensity
Range (cm™?)

(E) & (2) C-H stretch (alkenyl) 3000-3100 Medium
C-H stretch (alkyl) 2850-3000 Medium-Strong

C=C stretch 1650-1680 Medium-Weak

C-O stretch (ether) 1050-1150 Strong

C-H bend (alkenyl) 675-1000 Strong

Note: The IR data is predicted based on characteristic absorption ranges for the functional
groups present in 1-Methoxy-1-propene.

Table 3: Mass Spectrometry (MS) Data for (E)-1-Methoxy-1-propene

m/z Relative Intensity Putative Fragment
72 Top Peak [M]* (Molecular lon)
41 2nd Highest [CsHs]*
71 3rd Highest [M-H]*

Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1] A full fragmentation
pattern with relative intensities is not publicly available.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic
analysis of volatile organic compounds like 1-Methoxy-1-propene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 1-Methoxy-1-propene.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs). The choice of solvent should ensure the sample is fully dissolved
and its residual peaks do not interfere with the analyte's signals.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay
of 1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 3C. A wider spectral width (e.g., 0-220 ppm) is required.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (Neat Liquid):
o Place a drop of neat 1-Methoxy-1-propene onto a salt plate (e.g., NaCl or KBr).
o Place a second salt plate on top to create a thin liquid film.

e Instrument Setup:

o Place the salt plates in the spectrometer's sample holder.
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o Record a background spectrum of the empty salt plates.

o Data Acquisition:
o Record the sample spectrum over the desired range (e.g., 4000-400 cm™2).

o The final spectrum is the ratio of the sample spectrum to the background spectrum,
displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 1-Methoxy-1-propene in a volatile organic solvent (e.g.,
hexane or dichloromethane). The concentration should be optimized for the instrument's
sensitivity.

e Instrument Setup:
o Gas Chromatograph (GC):

» |njector Temperature: Set to a temperature that ensures rapid volatilization of the
sample without thermal degradation (e.g., 250 °C).

» Column: Use a capillary column with a stationary phase appropriate for the separation
of volatile, non-polar to moderately polar compounds (e.g., a DB-5 or equivalent).

» Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a
higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the
components of the sample.

o Mass Spectrometer (MS):

» |onization Mode: Electron lonization (EI) is typically used for volatile organic
compounds.

» Mass Range: Scan a mass range that includes the molecular weight of the analyte and
its expected fragments (e.g., m/z 35-200).
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+ Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC injector.

o The GC will separate the components of the sample, and the MS will record the mass
spectrum of each component as it elutes from the column.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of 1-
Methoxy-1-propene. While a complete, experimentally verified dataset remains to be fully
compiled in the public domain, the information and protocols presented here offer a valuable
resource for researchers and professionals engaged in the study and application of this
compound. Further experimental work is encouraged to populate the missing data fields and
provide a more comprehensive spectral profile of both the (E) and (Z) isomers of 1-Methoxy-1-
propene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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